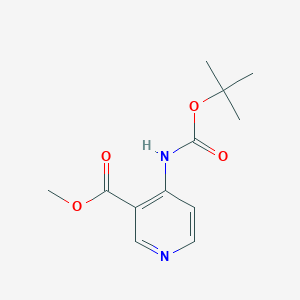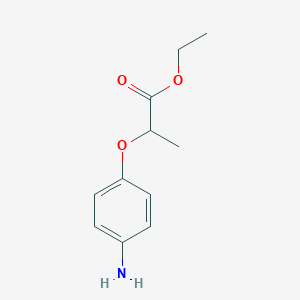
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Descripción general
Descripción
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, also known as MOPA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicinal chemistry. MOPA is a phthalazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in recent years. In
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, it has been investigated for its potential to reduce viral replication and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has advantages and limitations for lab experiments. One advantage is its potential to inhibit specific enzymes and signaling pathways, making it a useful tool for investigating the mechanisms of various biological processes. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be considered for clinical use.
Direcciones Futuras
There are many future directions for the research on Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Another direction is to optimize its synthesis method and improve its solubility and stability for better bioavailability and efficacy. Additionally, the development of this compound derivatives with improved pharmacological properties and reduced toxicity could lead to the discovery of new drugs for various diseases.
Aplicaciones Científicas De Investigación
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has potential applications in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. It has also been investigated as a potential treatment for viral infections, such as HIV and hepatitis C.
Propiedades
IUPAC Name |
methyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-12(16)9-6-4-3-5-8(9)10(13-14)7-11(15)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXFGXAAZKEREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)




![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)


![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)


